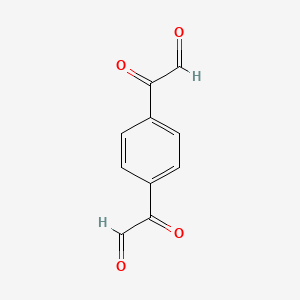
p-Phenylenediglyoxal
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, its structure, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Environmental Impact and Toxicity
Environmental Presence and Risks : PPDs, including their quinones like p-Phenylenediglyoxal, have been found in various environmental compartments like urban runoff, roadside soils, and air particles, suggesting widespread environmental dispersion due to human activities. The presence of these compounds raises concerns about ecological and human health risks (Cao et al., 2022).
Occurrence in Sediments : Studies show that PPDs and their quinones are present in riverine, estuarine, coastal, and deep-sea sediments. This indicates that riverine outflows could be a significant route for transporting these chemicals to coastal and open oceans (Zeng et al., 2023).
Applications in Analytical Chemistry
Epoxy Resin Film for Redox Enzyme Detection : p-Phenylenediamine derivatives, including p-Phenylenediglyoxal, have been used in developing an epoxy resin film that reacts against redox enzymes. This film changes color in response to enzymatic oxidation, demonstrating its potential in chemical analysis and environmental monitoring (Kanno et al., 2010).
Voltammetric Enzyme Immunoassay : p-Phenylenediglyoxal has been used in electrochemical studies, particularly in a peroxidase-mediated voltammetric enzyme immunoassay for detecting plant viruses. This showcases its application in biosensing technologies (Jiao et al., 2000).
Industrial Applications
Rubber Industry : Derivatives of p-Phenylenediamine, like p-Phenylenediglyoxal, are used as antioxidants in the rubber industry. They play a crucial role in retarding oxidative degradation of rubber products (Wang et al., 2022).
Electrochemical Surfaces for Metal Detection : Derivatives like p-Phenylenediglyoxal have been explored in developing electrochemical surfaces for detecting metals in wastewater, illustrating its potential in environmental monitoring and pollution control (Oztekin et al., 2010).
Supercapacitor Applications : The use of p-Phenylenediglyoxal in redox-mediated electrolytes for supercapacitors has been researched. This application can enhance the performance of supercapacitors, indicating its potential in energy storage technologies (Yu et al., 2014).
Safety And Hazards
This would involve looking at the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of areas for future research, such as potential applications of the compound, or new reactions that it could be used in.
Each of these areas would typically be discussed in a separate paragraph, with a subheading for each paragraph. The analysis would be based on a thorough review of the scientific literature on the compound. I hope this helps, and I apologize for not being able to provide more specific information on “p-Phenylenediglyoxal”. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
2-(4-oxaldehydoylphenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCYNRIBBFRFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181239 | |
| Record name | 1,4-Phenyldiglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Phenylenediglyoxal | |
CAS RN |
2673-16-7 | |
| Record name | 1,4-Phenyldiglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Phenyldiglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




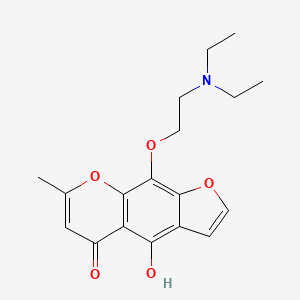
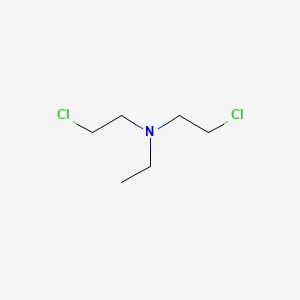
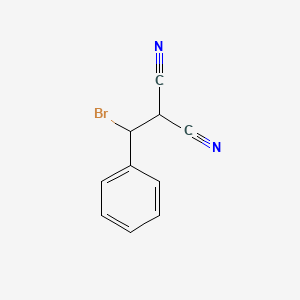
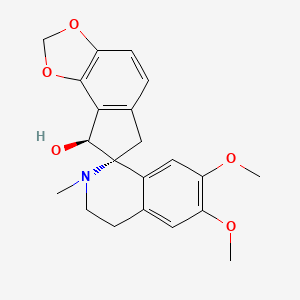
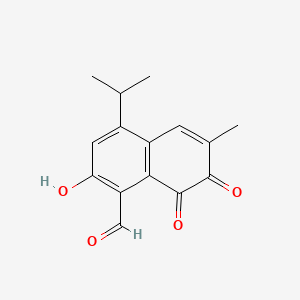
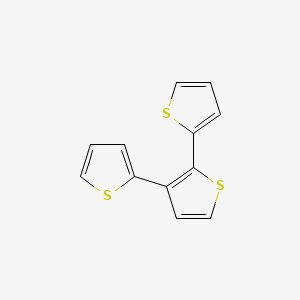
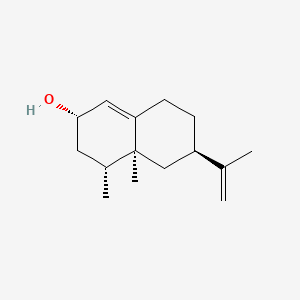
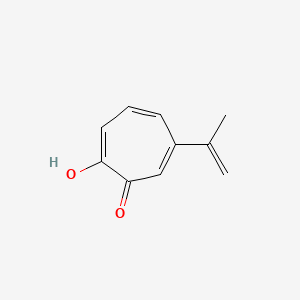
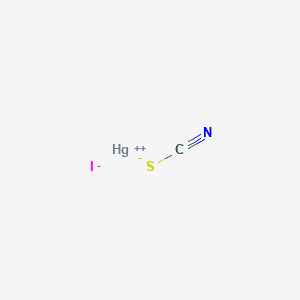
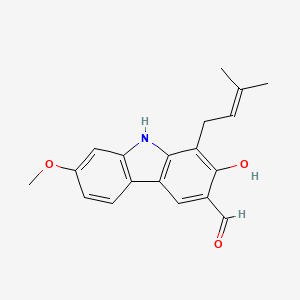

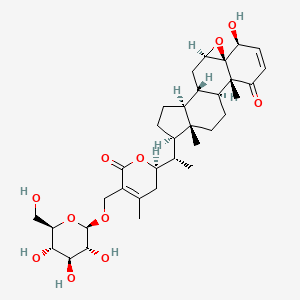
![[6-[[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-methyl-3-nitrooxyoxan-4-yl] nitrate](/img/structure/B1220682.png)